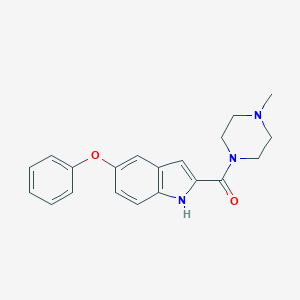
2-Methylphenyl 2-thiophenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 2-thiophenesulfonate, also known as MPTS, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTS is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biochemical assays.
Aplicaciones Científicas De Investigación
2-Methylphenyl 2-thiophenesulfonate has been used in a variety of scientific research applications due to its fluorescent properties. It has been used as a fluorescent probe for detecting protein-ligand interactions, monitoring enzyme activity, and studying cellular signaling pathways. 2-Methylphenyl 2-thiophenesulfonate has also been used as a labeling agent for DNA and RNA, allowing for visualization of these molecules in live cells. Additionally, 2-Methylphenyl 2-thiophenesulfonate has been used in the synthesis of other fluorescent probes and dyes.
Mecanismo De Acción
2-Methylphenyl 2-thiophenesulfonate acts as a fluorescent probe by binding to specific molecules and undergoing a conformational change that results in a change in fluorescence. The exact mechanism of this process is not fully understood, but it is thought to involve the formation of a charge transfer complex between 2-Methylphenyl 2-thiophenesulfonate and the molecule it is binding to.
Biochemical and Physiological Effects:
2-Methylphenyl 2-thiophenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in experiments. 2-Methylphenyl 2-thiophenesulfonate has also been shown to be stable under a variety of conditions, making it a useful tool for long-term experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylphenyl 2-thiophenesulfonate in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can detect low concentrations of molecules and has a low background fluorescence, allowing for accurate measurements. Additionally, 2-Methylphenyl 2-thiophenesulfonate is relatively easy to synthesize and purify, making it a cost-effective option for experiments.
One limitation of using 2-Methylphenyl 2-thiophenesulfonate is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments, particularly those involving biological samples. Additionally, 2-Methylphenyl 2-thiophenesulfonate has a relatively short excitation wavelength, which may limit its use in certain imaging applications.
Direcciones Futuras
There are several potential future directions for research involving 2-Methylphenyl 2-thiophenesulfonate. One area of interest is the development of new fluorescent probes and dyes based on the structure of 2-Methylphenyl 2-thiophenesulfonate. Additionally, there is potential for using 2-Methylphenyl 2-thiophenesulfonate in the development of new diagnostic tools for diseases such as cancer. Further studies are also needed to fully understand the mechanism of action of 2-Methylphenyl 2-thiophenesulfonate and its potential effects on biological systems.
Métodos De Síntesis
The synthesis of 2-Methylphenyl 2-thiophenesulfonate involves the reaction of 2-methylphenol with thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the hydroxyl group of 2-methylphenol, followed by elimination of hydrogen chloride to form 2-Methylphenyl 2-thiophenesulfonate. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Propiedades
Fórmula molecular |
C11H10O3S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
(2-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-5-2-3-6-10(9)14-16(12,13)11-7-4-8-15-11/h2-8H,1H3 |
Clave InChI |
ZFIKERHXTSOZJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
SMILES canónico |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)
